Capreomycin (sulfate)
Overview
Description
Capreomycin (sulfate) is an antibiotic compound belonging to the aminoglycoside family. It is primarily used as a second-line treatment for tuberculosis, particularly in cases where the bacteria have developed resistance to first-line drugs . Capreomycin is a cyclic peptide antibiotic produced by the bacterium Streptomyces capreolus . It is administered parenterally, typically via intramuscular injection .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capreomycin (sulfate) is synthesized through the fermentation of Streptomyces capreolus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The compound is then extracted and purified using various chromatographic techniques .
Industrial Production Methods: Industrial production of capreomycin (sulfate) follows a similar fermentation process but on a larger scale. The bacterium is grown in large bioreactors, and the antibiotic is harvested, purified, and converted into its sulfate form for medical use .
Chemical Reactions Analysis
Types of Reactions: Capreomycin (sulfate) undergoes several types of chemical reactions, including:
Oxidation: Capreomycin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Capreomycin can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted capreomycin derivatives .
Scientific Research Applications
Capreomycin (sulfate) has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of capreomycin (sulfate) is not fully understood. it is believed to inhibit protein synthesis by binding to the 70S ribosomal unit in bacteria . This binding interferes with the normal function of the ribosome, leading to the production of abnormal proteins that are essential for bacterial survival . The compound also binds to components in the bacterial cell, resulting in the production of these abnormal proteins, which ultimately leads to bacterial cell death .
Comparison with Similar Compounds
- Viomycin
- Kanamycin
- Neomycin
- Amikacin
- Gentamicin
Capreomycin’s distinct structure and mechanism of action make it a valuable tool in the fight against drug-resistant tuberculosis and a subject of ongoing scientific research.
Properties
IUPAC Name |
3,6-diamino-N-[[(8E)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-methyl-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide;sulfuric acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N14O7.H2O4S/c1-11-19(41)36-15(9-32-17(40)7-12(27)3-2-5-26)21(43)37-16(10-34-25(30)46)22(44)39-18(14-4-6-31-24(29)38-14)23(45)33-8-13(28)20(42)35-11;1-5(2,3)4/h10-15,18H,2-9,26-28H2,1H3,(H,32,40)(H,33,45)(H,35,42)(H,36,41)(H,37,43)(H,39,44)(H3,29,31,38)(H3,30,34,46);(H2,1,2,3,4)/b16-10+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGPBVPZHGYLBK-QFHYWFJHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)NC(C(=O)NCC(C(=O)N1)N)C2CCN=C(N2)N)CNC(=O)CC(CCCN)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N14O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
750.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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